molecular formula C16H17FN2O3S B5102246 N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide

N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide

Cat. No. B5102246
M. Wt: 336.4 g/mol
InChI Key: NHYNXQNBZYRQIG-UHFFFAOYSA-N
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Description

N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide, also known as FPS-ZM1, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a selective and potent inhibitor of the μ-opioid receptor (MOR) in 2009 by researchers at the University of Michigan. Since then, FPS-ZM1 has been used in numerous studies to investigate the role of MOR in various physiological processes.

Mechanism of Action

N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide acts as a competitive antagonist of the MOR, binding to the receptor and preventing the binding of endogenous ligands such as endorphins and enkephalins. This leads to a reduction in the activity of MOR and a subsequent decrease in the analgesic effects of opioids.
Biochemical and Physiological Effects
The use of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has revealed that MOR plays a key role in a number of physiological processes, including pain modulation, reward, and addiction. It has also been shown to be involved in the regulation of gastrointestinal function, respiratory function, and immune function.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is its selectivity for MOR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one of the limitations of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is its relatively low potency, which requires higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the use of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide in scientific research. One area of interest is the investigation of the role of MOR in the development of tolerance and dependence to opioids. Another area of interest is the development of more potent and selective MOR antagonists that can be used in clinical settings to treat opioid addiction and overdose.
In conclusion, N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is a small molecule inhibitor that has been widely used in scientific research to investigate the role of MOR in various physiological processes. Its selectivity for MOR and its ability to block the effects of opioids make it a valuable tool for studying pain, addiction, and other related conditions. However, its relatively low potency and limited availability make it important to continue to develop more potent and selective MOR antagonists for use in both laboratory and clinical settings.

Synthesis Methods

The synthesis of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide involves a multi-step process that includes the reaction of 2-fluoro-4-nitroaniline with propylamine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with p-toluenesulfonyl chloride to form the sulfonyl chloride intermediate, which is finally reacted with 4-aminobenzamide to yield N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has been used extensively in scientific research to investigate the role of MOR in various physiological processes. One of the key applications of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has been in the study of pain and analgesia. It has been shown to be effective in blocking the analgesic effects of MOR agonists, suggesting that MOR is a key player in the modulation of pain.

properties

IUPAC Name

N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-2-10-18-23(21,22)13-8-9-15(14(17)11-13)19-16(20)12-6-4-3-5-7-12/h3-9,11,18H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYNXQNBZYRQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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